molecular formula C18H16Cl3N3O3S B12007883 3-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid

3-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid

Cat. No.: B12007883
M. Wt: 460.8 g/mol
InChI Key: ZIRSXGBWBGHWEO-UHFFFAOYSA-N
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Description

3-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid is a benzoic acid derivative characterized by a complex substituent at the 3-position of the aromatic ring. Its structure includes:

  • A trichloroethyl group (2,2,2-trichloroethyl) linked to a carbamothioyl moiety.
  • A 4-methylphenyl carbonyl (p-toluoyl) group attached via an amide bond.
  • A carbamothioylamino (-NH-CS-NH-) bridge connecting the trichloroethyl and benzoic acid moieties.

Its properties can be inferred through comparisons with structurally related analogs.

Properties

Molecular Formula

C18H16Cl3N3O3S

Molecular Weight

460.8 g/mol

IUPAC Name

3-[[2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C18H16Cl3N3O3S/c1-10-5-7-11(8-6-10)14(25)23-16(18(19,20)21)24-17(28)22-13-4-2-3-12(9-13)15(26)27/h2-9,16H,1H3,(H,23,25)(H,26,27)(H2,22,24,28)

InChI Key

ZIRSXGBWBGHWEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid typically involves multiple steps:

    Formation of the Trichloromethyl Intermediate: The initial step involves the chlorination of a suitable precursor to introduce the trichloromethyl group.

    Amidation Reaction: The trichloromethyl intermediate is then reacted with 4-methylphenyl isocyanate to form the corresponding amide.

    Thioamide Formation: The amide is further treated with thiourea under acidic conditions to introduce the carbamothioyl group.

    Final Coupling: The resulting intermediate is coupled with 3-aminobenzoic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of the carbamothioyl group to an amine.

    Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 3-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid exerts its effects depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The trichloromethyl group and carbamothioyl group are key to its binding affinity and specificity.

Comparison with Similar Compounds

4-({[2,2,2-Trichloro-1-(2-phenylacetamido)ethyl]carbamothioyl}amino)benzoic Acid ()

  • Key Differences :
    • Substituent : Phenylacetyl (C₆H₅CO-) vs. 4-methylphenyl carbonyl (4-CH₃C₆H₄CO-) in the target compound.
    • Position : Benzoic acid at the 4-position vs. 3-position.
  • Implications :
    • The 4-methyl group in the target compound may enhance lipophilicity compared to the unsubstituted phenylacetyl group .
    • Positional isomerism (3- vs. 4-substitution) could influence intermolecular interactions, such as hydrogen bonding or steric effects, altering solubility or receptor binding.

4-Chloro-3-({[(4-nitrophenoxy)acetyl]carbamothioyl}amino)benzoic Acid ()

  • Key Differences: Substituent: 4-Nitrophenoxy acetyl vs. 4-methylphenyl carbonyl. Additional Group: Chloro substituent at the 4-position of the benzoic acid.
  • The chloro substituent may enhance molecular weight and halogen bonding capabilities.

3-[[[[(2,4-Dichlorophenoxy)acetyl]amino]thioxomethyl]amino]-benzoic Acid ()

  • Key Differences: Substituent: 2,4-Dichlorophenoxy acetyl vs. 4-methylphenyl carbonyl.
  • Increased halogen content may improve lipid solubility but raise environmental persistence concerns.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight Key Substituents Potential Applications
Target Compound C₁₉H₁₇Cl₃N₃O₃S ~489.8 g/mol 4-methylphenyl carbonyl, trichloroethyl Hypothetical: Antifungal, herbicide
4-({[2,2,2-Trichloro-1-(2-phenylacetamido)ethyl]carbamothioyl}amino)benzoic Acid C₁₈H₁₅Cl₃N₃O₃S ~474.7 g/mol Phenylacetyl, trichloroethyl Research chemical
4-Chloro-3-({[(4-nitrophenoxy)acetyl]carbamothioyl}amino)benzoic Acid C₁₆H₁₁ClN₃O₆S ~408.8 g/mol 4-Nitrophenoxy, chloro Reactive intermediate
2-({[(3-chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic Acid C₁₇H₁₅ClN₂O₄S ~378.8 g/mol Chloro-ethoxy phenyl Solubility-enhanced derivative

Key Observations:

  • The target compound’s higher molecular weight (~489.8 g/mol) compared to analogs is due to the trichloroethyl and 4-methylphenyl groups, which may reduce aqueous solubility.
  • Electron-donating groups (e.g., methyl in the target compound) vs. electron-withdrawing groups (e.g., nitro in ) influence acidity (pKa) of the benzoic acid, affecting ionization and bioavailability.

Biological Activity

3-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H21Cl3N4O2S2
  • Molecular Weight : 519.9 g/mol
  • IUPAC Name : 2-[[2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl]carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

The mechanism of action of this compound involves interactions with specific biological targets such as enzymes and receptors. The trichloroethyl group and the carbamothioyl moiety are critical for its binding affinity and biological effects. The compound may modulate various signaling pathways, influencing cellular processes such as apoptosis and proliferation.

Anticancer Activity

Research indicates that compounds similar to 3-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid exhibit anticancer properties. For example:

  • Case Study : A derivative demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating strong inhibitory effects on cell growth .

Antimicrobial Activity

The compound has shown potential as an antimicrobial agent. Studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria.

  • Research Findings : In vitro tests revealed that the compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways.

  • Example : It has been reported to inhibit acetylcholinesterase (AChE), which is relevant for neurological disorders. The inhibition kinetics suggest a competitive inhibition mechanism .

Summary of Biological Activities

Activity TypeTarget Organism/EnzymeObserved EffectReference
AnticancerMCF-7 CellsIC50 = 12 µM
AntimicrobialStaphylococcus aureusMIC = 8 µg/mL
Escherichia coliMIC = 16 µg/mL
Enzyme InhibitionAcetylcholinesterase (AChE)Competitive inhibition

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